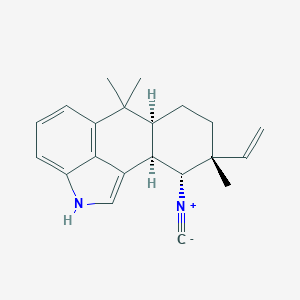
Hapalindole J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hapalindole J is a natural product that belongs to the hapalindole family of alkaloids. It is produced by cyanobacteria, which are photosynthetic microorganisms found in aquatic environments. Hapalindole J has been of great interest to researchers due to its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of hapalindole J is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cancer cell growth and proliferation. Hapalindole J has been shown to inhibit the activity of cyclin-dependent kinases, which are enzymes that regulate the cell cycle. It also inhibits the activity of topoisomerase, an enzyme that is involved in DNA replication. By inhibiting these enzymes, hapalindole J induces apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Hapalindole J has been shown to have several biochemical and physiological effects. It inhibits the activity of enzymes that are involved in cancer cell growth and proliferation. It also induces apoptosis in cancer cells. In addition, hapalindole J has been shown to have antibacterial and antifungal activity. However, the effects of hapalindole J on normal cells are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hapalindole J has several advantages for lab experiments. It is a natural product that is produced by cyanobacteria, which makes it a valuable tool for studying natural product biosynthesis. It also has potential as an anticancer agent, which makes it a valuable tool for studying cancer biology. However, hapalindole J is a complex molecule with a unique structure, which makes its synthesis in the laboratory a challenging task. It is also produced in small quantities, which limits its availability for lab experiments.
Direcciones Futuras
There are several future directions for research on hapalindole J. One direction is to develop more efficient methods for synthesizing hapalindole J in the laboratory. This would allow researchers to study its anticancer properties in greater detail. Another direction is to study the effects of hapalindole J on normal cells. This would provide valuable information on its potential as a therapeutic agent. Finally, researchers could explore the potential of hapalindole J as an antibacterial and antifungal agent. This could lead to the development of new antibiotics and antifungal drugs.
Métodos De Síntesis
Hapalindole J is a complex molecule with a unique structure. It is synthesized by cyanobacteria through a series of enzymatic reactions. However, the synthesis of hapalindole J in the laboratory is a challenging task due to its complex structure. Researchers have developed various synthetic methods to produce hapalindole J, including total synthesis and semi-synthesis. The total synthesis involves the construction of the molecule from simple building blocks, while the semi-synthesis involves the modification of a natural precursor to produce hapalindole J. These methods have been successful in producing hapalindole J in small quantities.
Aplicaciones Científicas De Investigación
Hapalindole J has been the subject of extensive research due to its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Hapalindole J works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of enzymes that are involved in cancer cell growth and proliferation. In addition to its anticancer properties, hapalindole J has also been shown to have antibacterial and antifungal activity.
Propiedades
Número CAS |
106928-26-1 |
|---|---|
Nombre del producto |
Hapalindole J |
Fórmula molecular |
C21H24N2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(2R,3R,4R,7S)-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)11-10-15-18(19(21)22-5)13-12-23-16-9-7-8-14(17(13)16)20(15,2)3/h6-9,12,15,18-19,23H,1,10-11H2,2-4H3/t15-,18-,19+,21-/m0/s1 |
Clave InChI |
SLUFHMQYBPOTFZ-RMYQPGKMSA-N |
SMILES isomérico |
C[C@@]1(CC[C@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
SMILES canónico |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
Sinónimos |
hapalindole J |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



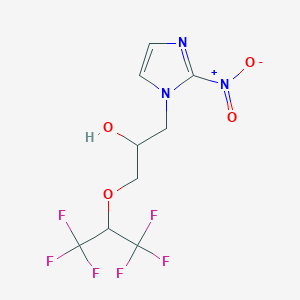
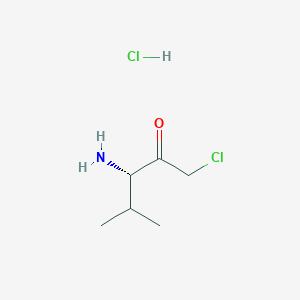
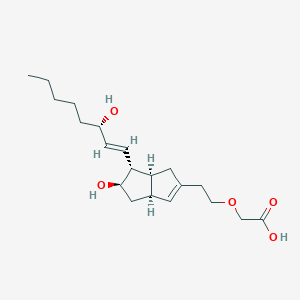
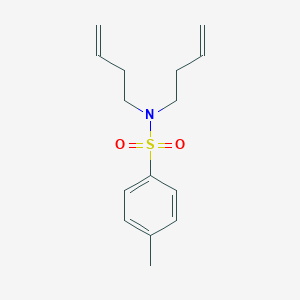

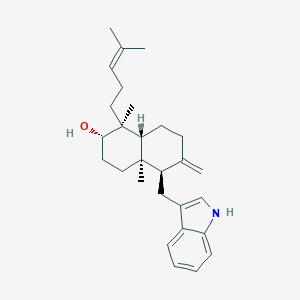

![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)

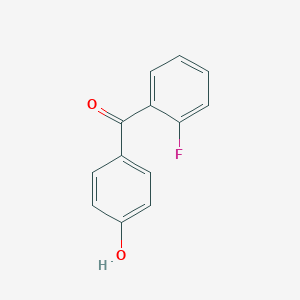
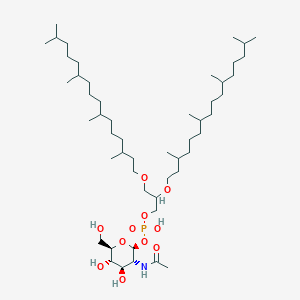
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)
